

Application Note: Characterization of Glycidyl diethylamine Polymers using NMR and FTIR

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Compound of Interest

Compound Name: Glycidyl diethylamine

Cat. No.: B1347072

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Introduction

Glycidyl diethylamine (GDEA) is a monomer that, upon polymerization, yields poly(**glycidyl diethylamine**) (PGDEA), a polymer with a polyether backbone and pendant diethylamino groups. These amine functionalities offer sites for further chemical modification and can impart unique pH-responsive properties to the polymer, making PGDEA a promising candidate for various applications in drug development, including gene delivery and smart hydrogel formulations. The characterization of PGDEA is crucial to understanding its structure, purity, and batch-to-batch consistency, which are critical parameters for its application in the pharmaceutical field. This application note provides detailed protocols for the characterization of GDEA polymers using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Experimental Protocols

Synthesis of Poly(glycidyl diethylamine) (PGDEA)

A potential route for the synthesis of PGDEA is through the anionic ring-opening polymerization of the GDEA monomer. This method has been successfully employed for the copolymerization of N,N-diethyl glycidyl amine with ethylene oxide. The following is a proposed protocol for the homopolymerization of GDEA.

Materials:

- **Glycidyl-diethylamine** (GDEA), freshly distilled
- Anhydrous, inhibitor-free solvent (e.g., tetrahydrofuran (THF) or toluene)
- Initiator (e.g., potassium naphthalenide or a strong base like potassium tert-butoxide)
- Quenching agent (e.g., methanol)
- Inert gas (e.g., argon or nitrogen)

Procedure:

- All glassware should be flame-dried under vacuum and cooled under an inert atmosphere.
- The anhydrous solvent is transferred to the reaction flask via cannula.
- The initiator is added to the solvent and stirred until fully dissolved.
- Freshly distilled GDEA monomer is added dropwise to the initiator solution at a controlled temperature (e.g., 0 °C or room temperature).
- The reaction is allowed to proceed for a specified time, during which the polymerization occurs.
- The polymerization is terminated by the addition of a quenching agent, such as methanol.
- The resulting polymer is precipitated in a non-solvent (e.g., cold hexane), filtered, and dried under vacuum to a constant weight.

NMR Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the chemical structure of polymers. Both ^1H and ^{13}C NMR are essential for confirming the successful polymerization of GDEA and for assessing the purity of the resulting polymer.

Sample Preparation:

- Dissolve 5-10 mg of the dried PGDEA polymer in a suitable deuterated solvent (e.g., CDCl_3 , D_2O , or DMSO-d_6).
- Transfer the solution to an NMR tube.

^1H NMR Spectroscopy Protocol:

- Acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
- Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals to determine the relative number of protons.

^{13}C NMR Spectroscopy Protocol:

- Acquire the ^{13}C NMR spectrum on the same spectrometer.
- Use a proton-decoupled pulse sequence.
- Longer acquisition times and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ^{13}C .
- Process the spectrum similarly to the ^1H NMR spectrum.

FTIR Spectroscopic Characterization

FTIR spectroscopy is used to identify the functional groups present in the polymer and to confirm the ring-opening of the epoxy group of the GDEA monomer.

Sample Preparation:

- For a solid sample, prepare a KBr pellet by mixing a small amount of the polymer with dry KBr powder and pressing it into a thin, transparent disk.

- Alternatively, a thin film of the polymer can be cast from a solution onto a salt plate (e.g., NaCl or KBr).
- For Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid polymer directly on the ATR crystal.

FTIR Spectroscopy Protocol:

- Record the spectrum over a range of 4000-400 cm^{-1} .
- Collect a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate).
- Collect the sample spectrum.
- The final spectrum is typically an average of 16-32 scans at a resolution of 4 cm^{-1} .

Data Presentation

The following tables summarize the expected quantitative data from the NMR and FTIR characterization of PGDEA. These are predicted values based on the structure of the GDEA monomer and related polyamines and should be used as a guide.

Table 1: Predicted ^1H NMR Chemical Shifts for Poly(**glycidyl**diethylamine) in CDCl_3

Chemical Shift (δ) ppm	Multiplicity	Assignment
~1.0	Triplet	$-\text{CH}_2-\text{CH}_3$ (ethyl group)
~2.5-2.7	Quartet	$-\text{CH}_2-\text{CH}_3$ (ethyl group)
~2.4-2.6	Multiplet	$-\text{N}-\text{CH}_2-\text{CH}(\text{OH})-$ (backbone)
~3.4-3.7	Multiplet	$-\text{O}-\text{CH}_2-\text{CH}(\text{OH})-$ and $-\text{O}-\text{CH}_2-\text{CH}(\text{OH})-$ (backbone)
~3.8-4.0	Broad Singlet	$-\text{CH}(\text{OH})-$ (hydroxyl proton)

Table 2: Predicted ^{13}C NMR Chemical Shifts for Poly(**glycidyl**diethylamine) in CDCl_3

Chemical Shift (δ) ppm	Assignment
~12	-CH ₂ -CH ₃ (ethyl group)
~48	-CH ₂ -CH ₃ (ethyl group)
~58	-N-CH ₂ -CH(OH)- (backbone)
~68-72	-O-CH ₂ -CH(OH)- and -O-CH ₂ -CH(OH)- (backbone)

Table 3: Characteristic FTIR Absorption Bands for Poly(**glycidyl**diethylamine)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3600-3200	Broad, Strong	O-H stretching (hydroxyl group)
2970-2850	Strong	C-H stretching (aliphatic)
~1100	Strong	C-O-C stretching (ether linkage in the backbone)
~1260	Medium	C-N stretching (amine)
~915 and ~840	Absent	Asymmetric and symmetric stretching of the epoxy ring (present in monomer, absent in polymer)

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and characterization of **glycidyl**diethylamine polymers.

Experimental workflow for PGDEA.

Key structural features in GDEA polymerization.

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